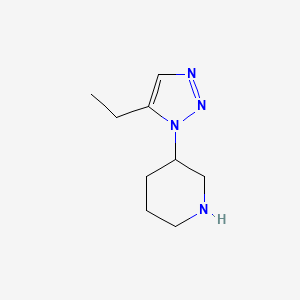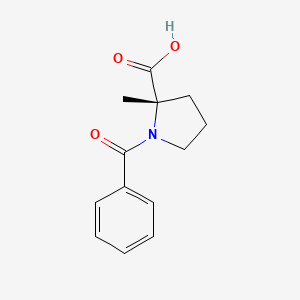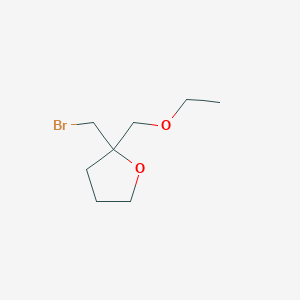
3-(5-Ethyl-1H-1,2,3-triazol-1-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Ethyl-1H-1,2,3-triazol-1-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a 1,2,3-triazole moiety. The triazole ring is known for its stability and versatility in various chemical reactions, making this compound of significant interest in organic and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Ethyl-1H-1,2,3-triazol-1-yl)piperidine typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction involves the cycloaddition of an azide with an alkyne to form the 1,2,3-triazole ring.
-
Starting Materials
- Piperidine
- 5-Ethyl-1H-1,2,3-triazole
- Copper(I) catalyst (e.g., copper sulfate)
- Reducing agent (e.g., sodium ascorbate)
-
Reaction Conditions
- The reaction is typically carried out in an aqueous medium at room temperature.
- The piperidine is first functionalized with an azide group.
- The azide-functionalized piperidine is then reacted with an alkyne in the presence of the copper(I) catalyst and reducing agent to form the triazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
3-(5-Ethyl-1H-1,2,3-triazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted triazole derivatives with various functional groups replacing hydrogen atoms.
科学的研究の応用
3-(5-Ethyl-1H-1,2,3-triazol-1-yl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of materials such as dyes, photographic materials, and corrosion inhibitors.
作用機序
The mechanism of action of 3-(5-Ethyl-1H-1,2,3-triazol-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. This compound is particularly noted for its ability to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes.
類似化合物との比較
Similar Compounds
- 1-(1H-1,2,3-Triazol-1-yl)ethane
- 1-(1H-1,2,3-Triazol-1-yl)butane
- 1-(1H-1,2,3-Triazol-1-yl)benzene
Uniqueness
3-(5-Ethyl-1H-1,2,3-triazol-1-yl)piperidine is unique due to the presence of both the piperidine and triazole rings, which confer distinct chemical and biological properties. The combination of these two moieties enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H16N4 |
|---|---|
分子量 |
180.25 g/mol |
IUPAC名 |
3-(5-ethyltriazol-1-yl)piperidine |
InChI |
InChI=1S/C9H16N4/c1-2-8-7-11-12-13(8)9-4-3-5-10-6-9/h7,9-10H,2-6H2,1H3 |
InChIキー |
UJDZXBXXRZGBEO-UHFFFAOYSA-N |
正規SMILES |
CCC1=CN=NN1C2CCCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13154343.png)


![6-[(Propan-2-yl)amino]pyrimidine-4-carbonitrile](/img/structure/B13154350.png)

![tert-Butyl 2-(benzyloxy)-1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B13154360.png)

![Disodium[4-(sulfanidylmethanethioyl)piperazine-1-carbothioyl]sulfanide](/img/structure/B13154373.png)




